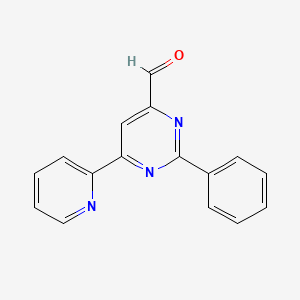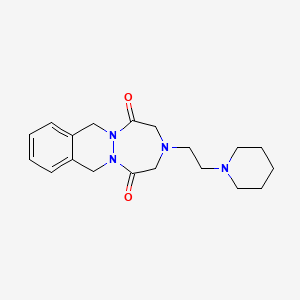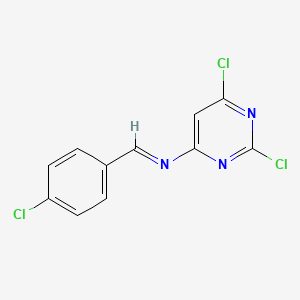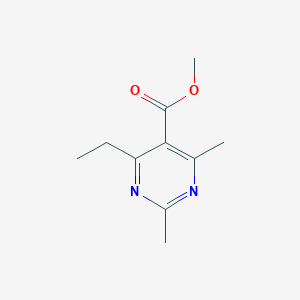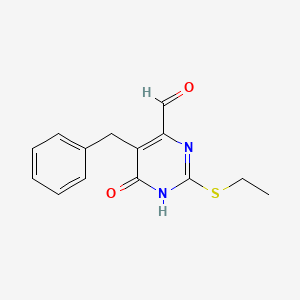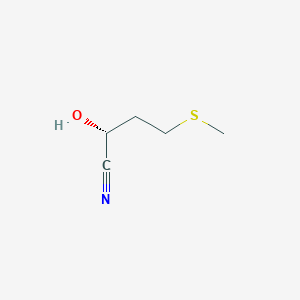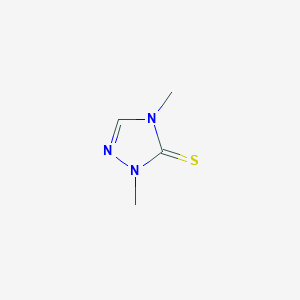
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl- is a heterocyclic compound with the molecular formula C5H9N3S. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound inhibits the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific proteins and signaling pathways .
Comparison with Similar Compounds
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl- can be compared with other similar compounds such as:
1,2,4-Triazole-3-thione derivatives: These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications.
1,3,4-Thiadiazole derivatives: These compounds have a similar sulfur-containing heterocyclic structure but differ in the arrangement of nitrogen atoms, leading to different chemical and biological properties.
The uniqueness of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl- lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other triazole and thiadiazole derivatives .
Properties
CAS No. |
21885-29-0 |
|---|---|
Molecular Formula |
C4H7N3S |
Molecular Weight |
129.19 g/mol |
IUPAC Name |
2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C4H7N3S/c1-6-3-5-7(2)4(6)8/h3H,1-2H3 |
InChI Key |
IOVAEPYUPBLCKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


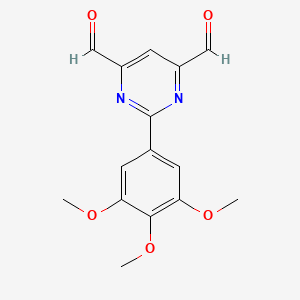
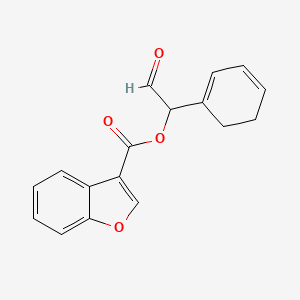
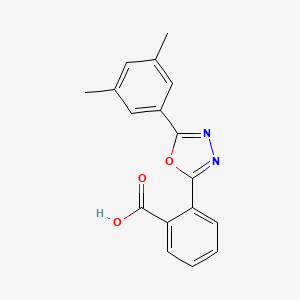
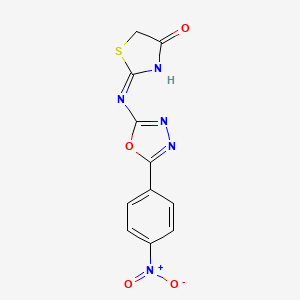
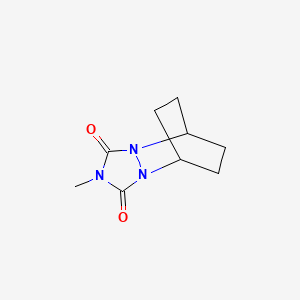
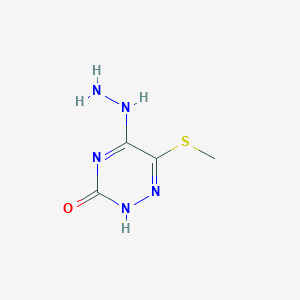
![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)
